5-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,2-difluorospiro[2.3]hexane-1-carboxylic acid
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Overview
Description
This compound, also known as 5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[2.3]hexane-1-carboxylic acid, has a CAS Number of 1934633-43-8 . It is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 5-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-azaspiro[2.3]hexane-1-carboxylic acid . The InChI code is 1S/C21H19NO4/c23-19(24)18-9-21(18)11-22(12-21)20(25)26-10-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18H,9-12H2,(H,23,24) .Scientific Research Applications
Synthesis and Protective Applications
The Fmoc group is a cornerstone in the synthesis of biologically relevant molecules. Gioeli and Chattopadhyaya (1982) highlighted its utility in protecting hydroxy groups alongside acid- and base-labile protecting groups, demonstrating its removal under mild conditions without affecting other sensitive functionalities (C. Gioeli, J. Chattopadhyaya, 1982). This property is invaluable in the stepwise construction of complex organic molecules, including peptides and oligonucleotides, where selectivity and control over reactive sites are paramount.
Applications in Organic Synthesis
The versatility of the Fmoc group extends beyond protection strategies. Le and Goodnow (2004) presented a convenient synthesis of 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid from 3‐bromopyruvic acid, showcasing the group's role in constructing heterocyclic compounds with potential biological activity (K. Le, R. Goodnow, 2004). Such methodologies underscore the Fmoc group's utility in synthesizing diverse molecular architectures, which could have implications in drug discovery and development.
Photophysical and Electrochemical Studies
The fluorenyl moiety, inherent to Fmoc, also participates in studies of transient zwitterionic species, as explored by Lew et al. (1996). Their work on 9-hydroxy-9-fluorenecarboxylic acid derivatives in photolysis experiments revealed insights into reactive intermediates that could influence the design of photoresponsive materials (C. S. Lew et al., 1996).
Advanced Materials and OLED Applications
Further extending its utility, the fluorenyl framework has been employed in the development of novel materials. Kimura et al. (2005) synthesized trispirocyclic compounds incorporating fluorene moieties for use as thermally stable hole transport materials in organic light-emitting diodes (OLEDs), demonstrating the structural unit's contribution to advanced electronic and photonic technologies (M. Kimura et al., 2005).
Environmental Considerations and Degradation
Despite the synthetic utility, it's crucial to consider the environmental impact of fluorinated compounds. Niu et al. (2012) discussed the electrochemical mineralization of perfluorocarboxylic acids, highlighting methods for degrading environmentally persistent fluorinated derivatives to mitigate their impact (J. Niu et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
5-(9H-fluoren-9-ylmethoxycarbonylamino)-2,2-difluorospiro[2.3]hexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F2NO4/c23-22(24)18(19(26)27)21(22)9-12(10-21)25-20(28)29-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18H,9-11H2,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTLPNLUJIQWKMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12C(C2(F)F)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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